Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate
CAS No.: 477856-17-0
Cat. No.: VC6045843
Molecular Formula: C13H14ClFO3
Molecular Weight: 272.7
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 477856-17-0 |
---|---|
Molecular Formula | C13H14ClFO3 |
Molecular Weight | 272.7 |
IUPAC Name | ethyl 2-[(2-chloro-6-fluorophenyl)methyl]-3-oxobutanoate |
Standard InChI | InChI=1S/C13H14ClFO3/c1-3-18-13(17)9(8(2)16)7-10-11(14)5-4-6-12(10)15/h4-6,9H,3,7H2,1-2H3 |
Standard InChI Key | SGOJPVRMUVLHEJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C(CC1=C(C=CC=C1Cl)F)C(=O)C |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate features a central butanoate backbone with a 3-oxo group and a 2-(2-chloro-6-fluorobenzyl) substituent. The benzyl ring contains chloro and fluoro groups at the 2- and 6-positions, respectively, introducing significant electronic effects. The ester functional group (-COOEt) and β-keto group (-CO-) create a conjugated system that enhances reactivity in nucleophilic and cyclization reactions .
Molecular Specifications
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₃H₁₄ClFO₃ | |
Molecular Weight | 272.7 g/mol | |
Exact Mass | 272.0586 g/mol | |
PSA (Polar Surface Area) | 43.37 Ų | |
LogP (Partition Coefficient) | 2.81 (Predicted) |
The compound’s logP value suggests moderate lipophilicity, balancing solubility in organic solvents and limited aqueous miscibility .
Physicochemical Properties
Thermal and Physical Properties
Ethyl 2-(2-chloro-6-fluorobenzyl)-3-oxobutanoate has a boiling point of 110°C at 0.1 mmHg, indicative of moderate volatility under reduced pressure . Its density of 1.228 g/cm³ aligns with typical β-keto esters, while the refractive index (predicted 1.470) reflects light-bending characteristics consistent with aromatic systems .
Synthesis and Manufacturing
Industrial Scalability
Current production appears limited to laboratory-scale batches, as evidenced by milligram-to-gram pricing tiers from suppliers like Matrix Scientific . No patents or large-scale manufacturing processes are publicly reported.
Applications in Organic Synthesis
Cyclocondensation Reactions
β-Keto esters are pivotal in forming heterocycles. For example:
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Furan/Pyrrole Synthesis: Cyclization with α-halo ketones or amines under acidic conditions.
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Michael Additions: Conjugate additions to α,β-unsaturated carbonyl compounds .
Pharmaceutical Intermediates
The 2-chloro-6-fluorobenzyl group is structurally analogous to motifs in bioactive molecules, suggesting potential use in:
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Antimicrobial Agents: Halogenated aromatics enhance membrane permeability.
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Kinase Inhibitors: Electron-withdrawing groups improve target binding .
Parameter | Specification | Source |
---|---|---|
Hazard Class | 8 (Corrosive), 3 (Flammable) | |
RIDADR | UN2920 | |
Storage Conditions | 2–8°C |
Protective Measures
Supplier | Purity | Packaging | Price | Source |
---|---|---|---|---|
Matrix Scientific | >95% | 500 mg | $200 | |
Matrix Scientific | >95% | 1 g | $308 | |
Matrix Scientific | >95% | 5 g | $924 |
Regulatory Status
No REACH or TSCA listings are currently reported, though compliance with local hazardous chemical regulations is mandatory .
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